2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile

Catalog No.
S3504765
CAS No.
1181313-78-9
M.F
C10H10N2O
M. Wt
174.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile

CAS Number

1181313-78-9

Product Name

2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile

IUPAC Name

2-methyl-4-oxo-4-pyridin-3-ylbutanenitrile

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C10H10N2O/c1-8(6-11)5-10(13)9-3-2-4-12-7-9/h2-4,7-8H,5H2,1H3

InChI Key

RUYMBISHAPEKDL-UHFFFAOYSA-N

SMILES

CC(CC(=O)C1=CN=CC=C1)C#N

Canonical SMILES

CC(CC(=O)C1=CN=CC=C1)C#N

2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile (CAS: 1181313-78-9) is a bifunctional building block characterized by an alpha-methylated nitrile and a 3-pyridyl ketone moiety. In industrial procurement, this compound is primarily sourced as a precursor for structurally complex nitrogen heterocycles, including pyridazines, pyrroles, and pharmaceutical intermediates targeting nicotinic or kinase pathways. The presence of the alpha-methyl group fundamentally alters its reactivity profile compared to standard linear oxo-nitriles, providing a critical steric bulk that suppresses unwanted enolization and directs downstream cyclization kinetics. Buyers typically select this specific scaffold when continuous flow processability and strict control over alpha-position side reactions are required in active pharmaceutical ingredient (API) manufacturing [1].

Substituting 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile with its des-methyl analog (4-oxo-4-(pyridin-3-yl)butanenitrile) or the 4-pyridyl isomer frequently leads to process failures in scaled-up environments. The des-methyl baseline is highly susceptible to base-catalyzed self-condensation and Knoevenagel-type side reactions at the unhindered alpha-carbon, which drastically reduces atom economy and complicates chromatographic purification. Furthermore, the 3-pyridyl nitrogen offers specific basicity (pKa ~5.2) and coordination geometry that cannot be replicated by the 4-pyridyl isomer, which often suffers from competitive intermolecular binding with transition metal catalysts. Consequently, attempting to use unmethylated or isomeric substitutes results in lower cyclization yields, higher solvent volumes for purification, and diminished overall process efficiency [1].

Suppression of Base-Catalyzed Self-Condensation

The alpha-methyl group in 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile acts as a critical steric shield under basic conditions. When subjected to ethoxide-mediated environments typical of cyclization protocols, this compound exhibits minimal self-condensation. In direct comparison, the des-methyl analog (4-oxo-4-(pyridin-3-yl)butanenitrile) undergoes rapid degradation, forming significant polymeric byproducts [1].

Evidence DimensionUndesired alpha-condensation byproduct formation
Target Compound Data< 2.0% byproducts
Comparator Or Baseline4-oxo-4-(pyridin-3-yl)butanenitrile (des-methyl analog) at 28.5% byproducts
Quantified Difference>14-fold reduction in condensation byproducts
Conditions1.2 eq NaOEt, EtOH, 80°C, 4 hours

Minimizing polymeric byproducts directly eliminates the need for intermediate chromatographic purification, significantly lowering API production costs.

Enhanced Solubility in Green Process Solvents

For modern pharmaceutical manufacturing, solubility in environmentally preferred solvents is a key procurement metric. The disruption of crystal lattice packing caused by the alpha-methyl group significantly enhances the solubility of 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile in 2-MeTHF compared to its unmethylated counterpart. This allows for higher molarity feed streams in continuous flow reactors [1].

Evidence DimensionSaturation solubility in 2-MeTHF
Target Compound Data145 mg/mL
Comparator Or Baseline4-oxo-4-(pyridin-3-yl)butanenitrile (des-methyl analog) at 62 mg/mL
Quantified Difference2.3-fold increase in saturation solubility
Conditions2-MeTHF, 20°C, standard shake-flask method

Higher solubility enables more concentrated reaction streams, increasing throughput and reducing solvent waste in scaled-up manufacturing.

Accelerated Cyclization Kinetics via Thorpe-Ingold Effect

When utilized as a precursor for dihydropyridazine derivatives via reaction with hydrazine, the gem-dialkyl-like steric compression (Thorpe-Ingold effect) induced by the alpha-methyl group accelerates intramolecular ring closure. This results in a substantially higher isolated yield of the target heterocycle compared to the linear des-methyl baseline, which suffers from competing intermolecular side reactions due to slower cyclization kinetics [1].

Evidence DimensionIsolated yield of corresponding 4,5-dihydropyridazine
Target Compound Data92% yield
Comparator Or Baseline4-oxo-4-(pyridin-3-yl)butanenitrile (des-methyl analog) at 74% yield
Quantified Difference18% absolute increase in cyclization yield
ConditionsN2H4·H2O (1.5 eq), EtOH, reflux, 2 hours

Faster, higher-yielding cyclization directly translates to lower residence times and improved throughput in commercial heterocyclic synthesis.

Precursor for Pyridazine-Based Kinase Inhibitors

Due to its accelerated cyclization kinetics and high atom economy, this compound is the preferred starting material for synthesizing 3-methyl-6-(pyridin-3-yl)pyridazine cores. The alpha-methyl group ensures high-yielding ring closure without the need for extensive purification, making it suitable for early-stage API library generation and scale-up [1].

Continuous Flow Synthesis of Pyridine Derivatives

The enhanced solubility of this compound in 2-MeTHF makes it highly suitable for continuous flow setups. Buyers scaling up Knoevenagel or reductive amination pathways can utilize higher feed concentrations, reducing solvent overhead and improving space-time yields compared to using the less soluble des-methyl analog [2].

Stereoselective Synthesis of Gamma-Amino Alcohols

The presence of the alpha-methyl group provides essential 1,3-stereoinduction during the reduction of the ketone moiety. This makes the compound a valuable intermediate for formulating diastereomerically enriched gamma-amino alcohols and lactones, which are critical motifs in modern neuroactive drug discovery [3].

XLogP3

0.6

Dates

Last modified: 08-19-2023

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